molecular formula C10H16N5O13P3 B057859 Adenosine-5'-triphosphate CAS No. 126827-79-0

Adenosine-5'-triphosphate

Cat. No.: B057859
CAS No.: 126827-79-0
M. Wt: 507.18 g/mol
InChI Key: ZKHQWZAMYRWXGA-KQYNXXCUSA-N
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Description

Adenosine-5'-triphosphate (ATP) is a nucleoside triphosphate that serves as the primary energy currency in all living organisms. First isolated from muscle extracts in 1929 , its structure consists of an adenine base, a ribose sugar, and three linearly bonded phosphate groups at the 5' position of the ribose . ATP is indispensable in cellular processes, including:

  • Energy Transfer: Hydrolysis of ATP to adenosine-5'-diphosphate (ADP) or adenosine-5'-monophosphate (AMP) releases energy for metabolic reactions .
  • Signaling: Extracellular ATP regulates neurotransmission, immune responses, and vascular tone .
  • Clinical Applications: ATP supplementation has shown efficacy in treating alternating hemiplegia of childhood (AHC) and enhancing athletic performance .

ATP synthesis occurs via oxidative phosphorylation in mitochondria, controlled by proton gradients (Δp) and adenosine diphosphate (ADP) levels . Its hydrolysis to ADP and inorganic phosphate (Pi) is a tightly regulated process critical for energy homeostasis.

Scientific Research Applications

Exercise Physiology

ATP Supplementation in Resistance Training

Research has shown that oral ATP supplementation can enhance muscular adaptations during resistance training. A study involving a 12-week periodized resistance-training program found that participants who received 400 mg of ATP daily experienced less decline in strength during an overreaching cycle compared to a placebo group. Specifically, the ATP group had a decrease of only 12.0 kg in total strength versus 22.6 kg in the placebo group, indicating a protective effect against performance decrements .

Table 1: Effects of ATP Supplementation on Strength Performance

GroupStrength Decrease (kg)Significance Level
Placebo22.6 ± 5.1p < 0.007
ATP12.0 ± 2.5

Enhancement of Muscle Excitability

ATP supplementation also plays a role in muscle excitability and activation during high-intensity exercises. In another study, oral ATP administration prevented declines in ATP levels post-exercise and significantly increased peak power output during repeated sprint bouts . This suggests that ATP not only serves as an energy source but also enhances muscle performance during strenuous activities.

Neurology

Role in Neuroinflammation and Motor Neuron Degeneration

Extracellular ATP has been implicated in neuroinflammation and neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). A study measuring cerebrospinal fluid ATP levels in ALS patients found significantly elevated levels compared to controls, correlating with disease severity . This suggests that ATP could serve as a potential biomarker for ALS progression.

Table 2: Cerebrospinal Fluid ATP Levels in ALS Patients

GroupATP Level (pmol/L)Significance Level
Mild ALS2676 ± 3959p < 0.05
Severe ALS6860 ± 8312p < 0.01
Control (iNPH)716 ± 411

Reproductive Medicine

Impact on Sperm Function

ATP has been shown to enhance sperm motility and function, particularly in cases of male infertility. A study demonstrated that extracellular ATP increased the straight-line velocity and linearity of sperm from asthenozoospermic men, suggesting its potential therapeutic application in improving fertilization rates during in vitro fertilization procedures .

Table 3: Effects of Extracellular ATP on Sperm Motility

ParameterControl GroupATP Group
Straight-Line VelocityBaselineIncreased
Curvilinear VelocityBaselineIncreased
Percentage HyperactivationBaselineIncreased

Pain Management

Clinical Applications for Pain Relief

Adenosine and ATP have been explored for their analgesic properties in various pain conditions. Studies have indicated that low-dose intravenous adenosine can effectively reduce allodynia and hyperalgesia through central adenosine A1 receptor activation . This mechanism offers a promising avenue for managing chronic pain conditions.

Table 4: Pain Relief Efficacy of Adenosine Compounds

Pain TypeTreatment TypeEfficacy
Acute Perioperative PainIntravenous AdenosineSignificant Relief
Chronic Neuropathic PainIntravenous AdenosineModerate Relief

Comparison with Similar Compounds

Structural and Functional Differences

ATP belongs to a family of adenine nucleotides with varying phosphate groups and functional roles. Key structural and functional distinctions are summarized below:

Table 1: Structural and Functional Comparison

Compound Phosphate Groups Key Functions Clinical/Research Applications References
ATP 3 Primary energy carrier, intracellular signaling, neurotransmitter release Treatment of AHC, athletic performance
ADP 2 Substrate for ATP synthesis, platelet activation, signaling Renal function studies
AMP 1 Precursor to ATP, signaling via adenosine receptors Neuromuscular studies
Adenosine-5'-tetraphosphate (A4P) 4 Secondary messenger, synthesized from ATP in yeast Biochemical research
Diadenosine-triphosphate (Ap3A) 3 (dinucleotide) Tumor suppression, signaling Chemical proteomics studies
GTP 3 Protein synthesis, signal transduction Enzymatic studies
  • ATP’s γ-phosphate bond stores ~7.3 kcal/mol, while ADP and AMP have progressively lower energy .
  • Base Specificity : ATP’s adenine base distinguishes it from GTP, CTP, and UTP, which are utilized in specialized pathways (e.g., GTP in G-protein signaling) .

Biochemical and Pharmacological Properties

Table 2: Enzymatic and Pharmacokinetic Properties

Compound Key Enzymatic Interactions pH Sensitivity (NMR) Hydrolysis Products Therapeutic Dose (Example)
ATP Substrate for ATP synthase, kinases Yes ADP → AMP → Adenosine 25 mg/kg/day for AHC
ADP Activates ATP synthase, substrate for nucleotidases Yes AMP Not applicable
AMP Converted to adenosine by 5'-nucleotidase Yes Adenosine Neuromuscular studies
A4P Synthesized by acetyl-CoA synthetase Not reported ATP (via phosphatase) Research use
2-Thio ATP Altered substrate specificity in enzymes Not reported Similar to ATP Biochemical research
  • pH Sensitivity: ATP, ADP, AMP, phosphorylcholine, and phosphoethanolamine exhibit pH-dependent ³¹P NMR chemical shifts, enabling their use as biomarkers for intracellular pH detection .
  • Enzymatic Specificity: ATP is the preferred substrate for kinases and ATP-dependent enzymes. Guanosine-5'-triphosphate (GTP), uridine-5'-triphosphate (UTP), and cytidine-5'-triphosphate (CTP) are inactive in ATP-specific reactions like p4A synthesis . ADP stimulates mitochondrial ATP synthase, while AMP is a weaker activator .

Pharmacological and Clinical Insights

  • ATP in Therapeutics :
    • Oral ATP (25 mg/kg/day) reduces hemiplegic episodes in AHC patients by enhancing vasodilation and energy metabolism .
    • In resistance-trained athletes, 400 mg/day ATP improves muscle recovery and hypertrophy .
  • ADP and AMP: ADP induces platelet aggregation, while AMP and adenosine exhibit renal vasoconstriction and neuromodulatory effects .
  • Analogues :
    • 2-Thio ATP and trinitrophenyl-ATP are used to study ATP-binding enzymes (e.g., myosin) due to altered binding kinetics .

Biological Activity

Adenosine-5'-triphosphate (ATP) is a crucial purine nucleotide that serves as the primary energy currency of the cell. It plays a vital role in various biological processes, including metabolism, signal transduction, and cellular communication. This article explores the diverse biological activities of ATP, supported by data tables, case studies, and research findings.

1. Overview of ATP

ATP consists of an adenosine molecule bonded to three phosphate groups. Its hydrolysis releases energy, which powers numerous cellular functions. The synthesis of ATP occurs primarily in the mitochondria through oxidative phosphorylation and substrate-level phosphorylation.

2. Biological Functions of ATP

ATP is involved in several key biological activities:

  • Energy Transfer : ATP provides energy for cellular processes such as muscle contraction, biosynthesis, and active transport.
  • Signal Transduction : It acts as a substrate for kinases in phosphorylation reactions and serves as a precursor for cyclic AMP (cAMP), a critical second messenger in various signaling pathways .
  • Inflammation and Immune Response : Extracellular ATP functions as a danger-associated molecular pattern (DAMP), activating the NLRP3 inflammasome and promoting the release of pro-inflammatory cytokines like IL-1β and IL-18 .

3.1 Clinical Applications

Recent studies have highlighted ATP's potential clinical applications:

  • Pain Management : Low-dose adenosine has been shown to reduce neuropathic pain and hyperalgesia, comparable to opioids like morphine .
  • Cardiovascular Health : ATP acts as a pulmonary vasodilator in patients with pulmonary hypertension and is useful in diagnosing paroxysmal supraventricular tachycardias .
  • Oncology : ATP may inhibit tumor growth and weight loss in advanced lung cancer patients while enhancing the efficacy of chemotherapeutic agents .

3.2 Experimental Findings

Research has demonstrated that ATP influences various physiological responses:

  • Muscle Contraction : In muscle cells, ATP is essential for contraction through its interaction with myosin and actin filaments.
  • Neurotransmission : ATP is released from neurons and modulates synaptic transmission by acting on purinergic receptors, affecting neurotransmitter release .

Table 1: Summary of ATP's Biological Roles

Biological RoleMechanism/FunctionReferences
Energy MetabolismHydrolysis releases energy for cellular functions
Signal TransductionSubstrate for kinases; precursor for cAMP
InflammationActivates NLRP3 inflammasome; releases cytokines
Muscle ContractionInteraction with myosin for muscle fiber contraction
NeurotransmissionModulates synaptic transmission via purinergic receptors

ATP exerts its effects through various receptors:

  • P2 Receptors : ATP binds to P2X7 receptors, leading to K+ efflux and subsequent activation of the NLRP3 inflammasome.
  • Kinase Activation : Phosphorylation cascades initiated by ATP binding to kinases regulate numerous cellular processes.

6. Conclusion

This compound is not only essential for energy metabolism but also plays significant roles in signaling, inflammation, and various clinical applications. Continued research into its mechanisms may unlock further therapeutic potentials across multiple fields, including cardiology, oncology, and pain management.

Q & A

Basic Research Questions

Q. How can ATP concentration be accurately measured in biological samples?

ATP quantification often employs bioluminescence assays (e.g., luciferase-based systems) where light emission correlates with ATP concentration. For higher precision, coupled enzymatic assays or HPLC with UV detection are recommended. In raw milk studies, ATP content was linearly correlated with bacterial counts using log-transformed regression models, validated at incubation temperatures of 12.8°C–40°C . For cell culture or tissue samples, impedance-based biosensors utilizing glucose oxidase and hexokinase competition offer real-time monitoring .

Q. What experimental designs are optimal for studying ATP hydrolysis kinetics?

Use calorimetry to measure enthalpy changes during hydrolysis or employ coupled enzyme systems (e.g., pyruvate kinase/lactate dehydrogenase) to track ADP/AMP formation spectrophotometrically. Thermodynamic parameters (ΔG°) should account for Mg²⁺ concentration and ionic strength, as these significantly influence hydrolysis energetics . Radioisotope labeling (e.g., [γ-³²P]ATP) is critical for tracking phosphate transfer in kinase assays .

Q. How is ATP utilized in enzyme-coupled assays for metabolic studies?

In glycerol kinase assays, ATP phosphorylates glycerol to produce glycerol-1-phosphate and ADP, with ATP depletion monitored via NADH oxidation at 340 nm . Similarly, acetyl-CoA synthetase assays measure ATP-dependent conversion of acetate to acetyl-CoA, quantifying AMP formation using HPLC or enzymatic coupling .

Advanced Research Questions

Q. How do thermodynamic properties of ATP hydrolysis vary under non-standard conditions?

The Gibbs free energy (ΔG) of ATP hydrolysis is pH-dependent and modulated by Mg²⁺ binding. Computational models integrating the Davies equation for ionic strength corrections (0.1–0.3 M) and Mg²⁺-ATP stability constants (log K = 4.0–4.3) are essential. Experimental validation requires isothermal titration calorimetry (ITC) and buffer systems mimicking physiological conditions (e.g., 25°C, pH 7.4) .

Q. What genetic engineering strategies enhance ATP production in microbial systems?

Overexpression of hexokinase/glucokinase in Saccharomyces cerevisiae increases glycolytic flux, boosting ATP yield. Plasmid-based expression of ATP synthase subunits (e.g., atpD) coupled with ethanol co-production can be monitored via HPLC or enzymatic ATP assays. Ethanol titers serve as indirect indicators of ATP synthesis efficiency .

Q. How can contradictory data on ATP-dependent signaling pathways be resolved?

Discrepancies in purinergic receptor (e.g., P2Y12) signaling may arise from cell-type-specific ATP release mechanisms or differential hydrolysis rates. Use receptor antagonists (e.g., AR-C 69931) and ATPase inhibitors (e.g., ARL 67156) to isolate ATP-specific effects. Simultaneous measurement of extracellular ATP (eATP) via microelectrode arrays and intracellular cAMP via FRET probes clarifies pathway crosstalk .

Q. What methodologies improve ATP biosensor sensitivity for implantable devices?

Multi-walled carbon nanotube (MWCNT) immobilization techniques, such as layer-by-layer assembly with poly-L-lysine, enhance electron transfer in amperometric biosensors. Competitive assays between glucose oxidase (GOD) and hexokinase (HEX) enable ATP detection via H₂O₂ reduction currents (linear range: 0.1–10 mM ATP). Calibration requires normalization against background glucose levels .

Q. How do non-hydrolyzable ATP analogs (e.g., AMP-PNP) aid in studying ATPases?

AMP-PNP binds ATPase active sites without hydrolysis, stabilizing intermediate conformations. In myosin studies, pre-incubation with AMP-PNP (10 mM, pH 7.4) followed by rapid-freeze electron microscopy captures structural transitions. Validate analog efficacy via ATPase activity assays (e.g., malachite green phosphate detection) .

Q. What role does ATP play in regulating COX-2 expression in tumor microenvironments?

In lymphoma models, eATP activates P2Y12 receptors, upregulating COX-2 via NF-κB. Pharmacological inhibition (e.g., clopidogrel) or CRISPR-Cas9 knockout of P2Y12 reduces COX-2 expression. Quantify ATP-mediated EMT using qPCR for mesenchymal markers (e.g., vimentin) and transwell migration assays .

Q. Methodological Notes

  • Data Contradiction Analysis : When ATP-dependent results conflict, validate assay conditions (e.g., Mg²⁺/Ca²⁺ ratios, ATP purity ≥95%) and confirm ATP stability via HPLC .
  • Advanced Tools : Isotope-labeled ATP (e.g., ¹⁸O-labeled γ-phosphate) and cryo-EM are critical for mechanistic studies .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
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InChI Key

ZKHQWZAMYRWXGA-KQYNXXCUSA-N
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Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
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Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
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Molecular Formula

C10H16N5O13P3
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DSSTOX Substance ID

DTXSID6022559
Record name Adenosine triphosphate
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Molecular Weight

507.18 g/mol
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Physical Description

Solid
Record name Adenosine triphosphate
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Solubility

1000.0 mg/mL; 862 mg/mL (magnesium salt)
Record name ATP
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Mechanism of Action

ATP is able to store and transport chemical energy within cells. ATP also plays an important role in the synthesis of nucleic acids. ATP can be produced by various cellular processes, most typically in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase. The total quantity of ATP in the human body is about 0.1 mole. The energy used by human cells requires the hydrolysis of 200 to 300 moles of ATP daily. This means that each ATP molecule is recycled 2000 to 3000 times during a single day. ATP cannot be stored, hence its consumption must closely follow its synthesis.
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CAS No.

56-65-5, 11016-17-4, 51963-61-2
Record name 5′-ATP
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Record name Adenosine 5'-(tetrahydrogen triphosphate)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Adenosine-5'-triphosphate
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